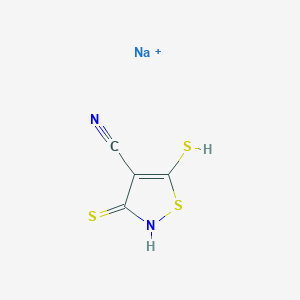
Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of sulfur and nitrogen atoms. Thiazole derivatives are widely studied for their biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide. The reaction proceeds through the formation of ketene dithioacetals, which then cyclize to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfanyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Thiazole: A basic five-membered ring containing sulfur and nitrogen.
Benzothiazole: A fused ring system combining benzene and thiazole.
Thiadiazole: A five-membered ring containing two nitrogen and one sulfur atom.
Uniqueness: Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile is unique due to the presence of both sulfanyl and sulfanylidene groups, which provide distinct reactivity and potential biological activities compared to other thiazole derivatives .
Propiedades
Número CAS |
2076-67-7 |
|---|---|
Fórmula molecular |
C4H2N2NaS3+ |
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C4H2N2S3.Na/c5-1-2-3(7)6-9-4(2)8;/h8H,(H,6,7);/q;+1 |
Clave InChI |
BAPZDOIEMXPLLP-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(SNC1=S)S.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(benzyloxy)phenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12465610.png)
![N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12465616.png)
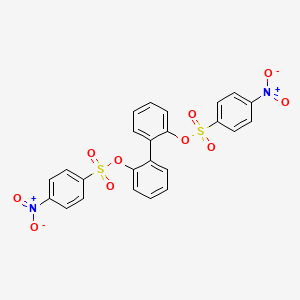
![1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465620.png)
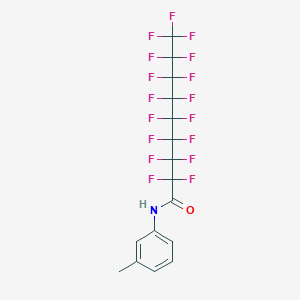
![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12465639.png)
![4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)
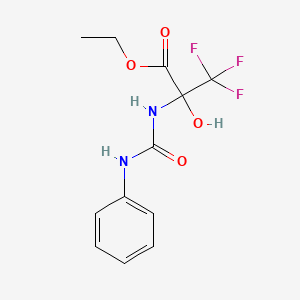
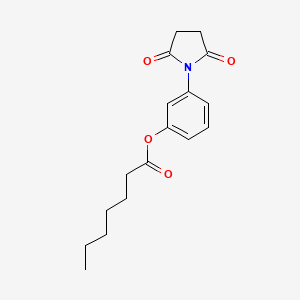
![(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetonitrile (non-preferred name)](/img/structure/B12465651.png)

![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium](/img/structure/B12465665.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12465672.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12465679.png)
